1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane
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Overview
Description
1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[310]hexane is a bicyclic compound that features a unique structural motif
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable organic synthesis techniques. These methods often rely on the availability of starting materials and the optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and alkylation reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate: This compound shares a similar fluorinated aromatic ring structure.
Bicyclo[2.1.1]hexane derivatives: These compounds have similar bicyclic frameworks and are used in similar applications.
Uniqueness
1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of both fluorine and methyl groups on the aromatic ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
923567-68-4 |
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Molecular Formula |
C13H16FN |
Molecular Weight |
205.27 g/mol |
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C13H16FN/c1-9-5-10(3-4-12(9)14)13-6-11(13)7-15(2)8-13/h3-5,11H,6-8H2,1-2H3 |
InChI Key |
ZJDFOPYAGRPFLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C23CC2CN(C3)C)F |
Origin of Product |
United States |
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